molecular formula C24H26N4O2 B2986168 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide CAS No. 1226449-96-2

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2986168
CAS No.: 1226449-96-2
M. Wt: 402.498
InChI Key: KKNSIXFMPSFFJQ-UHFFFAOYSA-N
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Description

The compound “2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains a dihydroisoquinoline group, a methylpyrimidinyl group, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 3,4-dihydroisoquinolin-2(1H)-yl group, a 6-methylpyrimidin-4-yl group, and a 3,4-dimethylphenyl group .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

The structural properties of isoquinoline derivatives have been studied, revealing their ability to form gels with mineral acids and crystalline salts, which could have implications for their use in material science and drug delivery systems. Notably, these compounds exhibit enhanced fluorescence upon forming host–guest complexes with certain hydroxybenzenes, although their protonated states show varied fluorescence activity. This characteristic suggests potential applications in fluorescence microscopy or as fluorescent markers in biological systems (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, with substantial reductions in viral load and increased survival rates in Japanese encephalitis virus-infected mice. This finding highlights the potential therapeutic applications of such compounds in treating viral encephalitis, offering a new avenue for antiviral drug development (Ghosh et al., 2008).

Antitumor Activity and Molecular Docking Study

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have shown remarkable broad-spectrum antitumor activity, outperforming the positive control 5-FU in potency. These compounds displayed selective activities against various cancer cell lines, indicating their potential as targeted cancer therapies. Molecular docking studies have further elucidated their mechanism of action, suggesting inhibition of key cellular kinases involved in cancer progression (Al-Suwaidan et al., 2016).

Vibrational Spectroscopy and Molecular Docking Studies

A detailed vibrational study of a related quinazolinone derivative has been conducted using FT-IR and FT-Raman spectroscopy, alongside DFT calculations to compare theoretical and experimental values. This research contributes to the understanding of the molecular structure and electronic properties of such compounds. Moreover, molecular docking studies indicate potential inhibitory activity against the BRCA2 complex, suggesting applications in targeted cancer therapy (El-Azab et al., 2016).

Analgesic, Antihypoxic, and Antimicrobial Activity

Research on (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides has unveiled their potential as analgesic compounds, exhibiting effects surpassing those of metamizole sodium. Some derivatives also showed antihypoxic effects and slight antimicrobial activity, suggesting their versatility in therapeutic applications (Mikhailovskii et al., 2020).

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSIXFMPSFFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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